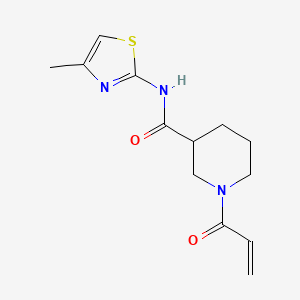

![molecular formula C23H20N6O3 B3011632 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896292-95-8](/img/structure/B3011632.png)

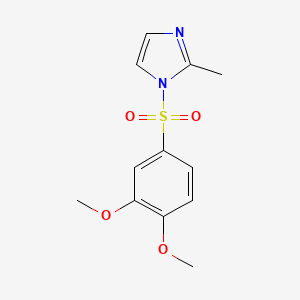

2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" is a derivative of imidazopyridine and purine-thioacetamide. These derivatives are of significant interest due to their potential as imaging agents in positron emission tomography (PET) tracers for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) . Additionally, related compounds, such as 2-phenylimidazo[2,1-i]purin-5-ones, have been studied for their structure-activity relationships and characterized as potent and selective inverse agonists at human A3 adenosine receptors (ARs) . These findings suggest that the compound may have similar biological relevance and potential therapeutic applications.

Synthesis Analysis

The synthesis of related carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives involves O-[(11)C]methylation of corresponding precursors with [(11)C]CH3OTf under basic conditions, followed by isolation using a simplified solid-phase extraction (SPE) method . This process yields radiochemical purities greater than 99% and specific activities ranging from 185-555 GBq/μmol. Although the exact synthesis details for the compound are not provided, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of the compound includes an imidazo[2,1-f]purin core, which is a bicyclic structure consisting of a fused imidazole and purine ring system. This core is substituted with various functional groups, including a 1-methyl group, a 7-phenyl group, an 8-(p-tolyl) group, and an acetamide moiety at the 2-position. The presence of these groups can significantly influence the compound's binding affinity and selectivity towards biological targets such as adenosine receptors .

Chemical Reactions Analysis

While the specific chemical reactions involving "2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide" are not detailed in the provided papers, related compounds have been shown to undergo reactions such as methylation, which affects their affinity for adenosine receptors . The presence of the acetamide group suggests potential reactivity under certain conditions, which could be exploited for further chemical modifications or for the compound's activation within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the related compounds exhibit high radiochemical purity and specific activity, which are important parameters for PET tracers . Additionally, the solubility and stability of these compounds, particularly in aqueous environments, are crucial for their function as imaging agents or receptor antagonists. The structural elements such as chlorination and alkyl substitutions on the phenyl ring can influence these properties and the overall pharmacokinetic profile .

Wissenschaftliche Forschungsanwendungen

Radioligand Development

- MRE 2029-F20, structurally related to 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide, is a selective antagonist ligand of A2B adenosine receptors. It has been developed as a radioligand for pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).

Antifungal Agents

- A series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, similar in structure to the compound , have shown significant activity against Candida albicans and Candida krusei. These compounds are promising for further optimization as antifungal agents (Altındağ et al., 2017).

Antioxidant and Anti-Inflammatory Properties

- The compound is structurally related to methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates, which have been studied for their antioxidant and anti-inflammatory properties. These studies have highlighted the potential of these compounds in modulating oxidative and inflammatory processes (Кorobko et al., 2018).

Molecular Docking and Antimicrobial Activity

- Imidazole derivatives, which are structurally similar, have been designed and synthesized for targeting dihydropteroate synthase enzyme. They exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies provided insights into their potential mechanism of action (Daraji et al., 2021).

Eigenschaften

IUPAC Name |

2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-14-8-10-16(11-9-14)29-17(15-6-4-3-5-7-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUBHULKQHAPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

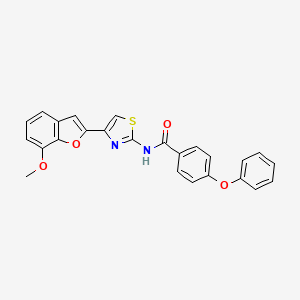

![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylthio)pyrimidine-4-carboxamide](/img/structure/B3011559.png)

![(2,4-dichlorophenyl)methyl (2S)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B3011560.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3011561.png)

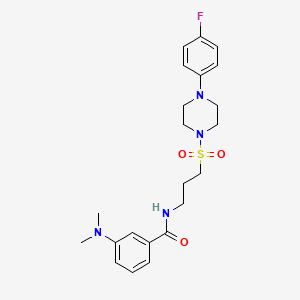

![2-methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B3011562.png)

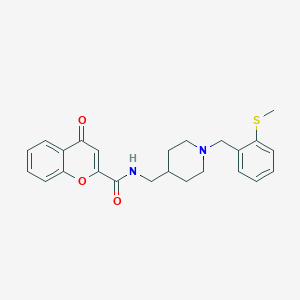

![2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-4,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B3011568.png)

![5-[(4-Hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011570.png)

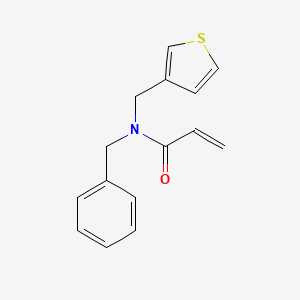

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide](/img/structure/B3011572.png)